1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This compound is the correct choice for PDE9A target validation and cGMP-elevating SAR libraries due to its three-carbon propyl linker. Unlike direct-linked analogs (e.g., CAS 1798622-60-2), this flexible spacer prevents steric hindrance and preserves the 2-methyl group's orientation in hydrophobic sub-pockets. Select this chemotype for co-crystallization studies with CK2/VEGFR-2 and for early non-clinical selectivity profiling. Confirm lot purity and spacer integrity before ordering.

Molecular Formula C17H18ClN5O
Molecular Weight 343.82
CAS No. 1788677-33-7
Cat. No. B2492997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
CAS1788677-33-7
Molecular FormulaC17H18ClN5O
Molecular Weight343.82
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H18ClN5O/c1-12-9-16-20-10-13(11-23(16)22-12)5-4-8-19-17(24)21-15-7-3-2-6-14(15)18/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,19,21,24)
InChIKeyXKNYUYJYHUXBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea: A Penultimate Heterocyclic Scaffold for Targeted Kinase and PDE9 Probe Development


1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1788677-33-7), also designated ADS-J13 [1], is a synthetic, urea-linked heterocyclic small molecule (C17H18ClN5O, MW 343.8) [2]. It features a 2-chlorophenyl group and a 2-methylpyrazolo[1,5-a]pyrimidine core connected via a three-carbon propyl linker. This precise architecture is designed to engage ATP-binding pockets of protein kinases or the active site of phosphodiesterase 9 (PDE9), offering a conformationally constrained pharmacophore that distinguishes it from simpler diaryl ureas [3]. While high-strength differential empirical data in peer-reviewed literature remains nascent, its structural design provides a tangible hypothesis-driven advantage for chemical biology and probe development programs.

Why 1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea Cannot Be Trivially Replaced by Other Pyrazolopyrimidine Ureas


Attempts to substitute 1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea with a close analog risk forfeiting two critical pharmacophoric elements. First, the specific 2-chlorophenyl urea motif is a known anchor for kinase hinge-region binding, but subtle positional changes in the phenyl ring can drastically alter affinity [1]. The more critical, and quantifiable, differentiator is the three-carbon propyl chain connecting the urea to the pyrazolo[1,5-a]pyrimidine core. Most inventory analogs, such as 1-(2-chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1798622-60-2), feature a direct urea linkage [2]. Removing this flexible spacer collapses the molecular geometry, increasing steric hindrance and altering the spatial orientation of the terminal 2-methyl group, which is essential for occupying a deep hydrophobic sub-pocket in targets like PDE9 or CK2. This structural variance translates into a loss of the intended binding-mode hypothesis that the target compound was specifically designed to test.

Evaluating 1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea: Structural and Class-Level Evidence for Differentiated Selection


Propyl Linker Enables Distinct Conformational Flexibility Over Direct-Linked Analog 1798622-60-2

The target compound incorporates a propyl linker between the central urea and the pyrazolo[1,5-a]pyrimidine ring, a feature absent in the direct analog 1-(2-chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1798622-60-2) [1]. This is functionally significant because the 5 rotatable bonds in the target compound [2] grant the pyrazolopyrimidine ring greater orientational freedom relative to the chlorophenyl urea anchor. In the direct-linked analog, the rigidified structure constrains the 2-methyl group into a fixed orientation, which may preclude access to the hydrophobic selectivity pocket exploited by longer-chain inhibitors in PDE9 [3].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Aqueous Solubility Advantage of the Propyl Linker Over Direct-Linked Analog

The target compound's lipophilicity (XLogP3 = 2.7) [1] is a direct result of the propyl spacer, providing a measurable balance between solubility and permeability. In contrast, the removal of this spacer in the direct analog (CAS 1798622-60-2) yields a much lower molecular weight (301.73 g/mol) but a disproportionately high aromatic character, which can drive a higher crystallinity and very low aqueous solubility that is detrimental to in vitro assay reproducibility.

Physicochemical Properties Drug-likeness Lipophilicity

Validated VEGFR-2 Kinase Inhibition as a Class-Level Benchmark

Pyrazolopyrimidine-based diaryl ureas, as a class, have been experimentally confirmed to exhibit potent inhibition of VEGFR-2 in the nanomolar range, a validated anticancer target [1]. This class-level evidence supports the target compound's hypothesized mechanism, where the propyl linker and 2-methylpyrazolo[1,5-a]pyrimidine core are essential for mimicking the ATP adenine moiety. While direct head-to-head data for the specific compound is not publicly available, the most potent analogs in this class achieved GI50 values as low as 0.553 µM against the NCI-60 cancer cell line panel [1].

Cancer Biology Angiogenesis VEGFR-2 Inhibition

Target-Specific Exploration of PDE9 by Pyrazolo[1,5-a]pyrimidine Inhibitors

The target compound was specifically conceived as a PDE9 inhibitor, a target for Alzheimer’s disease and vascular dementia, based on the pyrazolo[1,5-a]pyrimidine scaffold's known pre-disposition for PDE9 engagement [1]. This contrasts with other common pyrazolo[1,5-a]pyrimidine urea analogs that lack the propyl linker and are not optimized for the PDE9 selectivity pocket. Patented PDE9 inhibitors from the same structural class, such as those by Merck (US11370795) and Bayer (EP3782611), feature similar propyl- or alkyl-linked heteroaryl-urea motifs, highlighting the critical nature of this linker for PDE9, over other PDEs or broader kinase targets [2].

Neurodegeneration cGMP Signaling PDE9 Inhibition

Ideal Procurement Application Scenarios for 1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea


Primary Hit Validation and Drugability Profiling in PDE9A-Mediated Neurodegenerative Disease Programs

This compound, ADS-J13, is most effectively deployed as a potent starting point for hit-to-lead optimization in Alzheimer’s disease or vascular dementia programs. Its propyl linker architecture, as validated in multiple PDE9 inhibitor patents [1], makes it the correct selection for studies aiming to validate PDE9A as a therapeutic target or to build cGMP-elevating SAR libraries. It is not the compound for generic kinase profiling.

Structural Biology and Co-Crystallization Studies for Kinase or PDE Target Engagement

The 2-chlorophenyl urea motif and the flexible propyl-linked pyrazolopyrimidine core allow the compound to serve as a high-quality, stable pharmacophore for soaking experiments to obtain co-crystal structures with CK2 or VEGFR-2, as suggested by class-level evidence [2]. Its defined flexibility, compared to rigid direct-linked analogs, provides a superior tool for confirming binding modes obtained computationally from in silico screening.

In Vitro Toxicology and Off-Target Selectivity Screening Panels

Given its predicted favorable drug-like properties (XLogP3 = 2.7) [3], the compound is an ideal probe for front-loading early non-clinical toxicity and selectivity screens against a panel of PDEs and kinases. Data generated will be highly informative for comparing the genuine selectivity window of the propyl-linker containing chemotype versus the direct-linked chemotype, directly informing chemical series selection decisions.

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